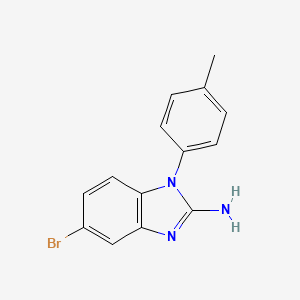

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Overview

Description

5-Bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine, also known as 5-bromo-1-methyl-1H-benzodiazol-2-amine or 5-BMBD, is an aromatic heterocyclic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of the benzodiazole family and has been widely studied for its potential medicinal applications. 5-BMBD has been shown to possess a variety of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.

Scientific Research Applications

Synthesis and Reactivity

A study by Haining Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), emphasizing environmentally benign processes. This compound serves as an intermediate for various applications, including metal passivators and light-sensitive materials, showcasing the importance of efficient synthesis methods in chemical research.

The chemistry of benzothiazoles, which shares structural similarities with the target compound, is extensively reviewed by M. Boča et al. (2011). The review covers the synthesis, properties, and applications of benzothiazoles, highlighting their versatility in creating complex molecules with significant biological and electrochemical activities.

Applications in Material Science and Pharmacology

Research on the functionalization and applications of quinazolines and pyrimidines for optoelectronic materials, as discussed by G. Lipunova et al. (2018), demonstrates the potential of heterocyclic compounds in developing novel materials for electronic devices and sensors. The incorporation of benzodiazole derivatives into π-extended conjugated systems is valuable for creating innovative optoelectronic materials.

The pharmacological profile of benzothiazepine, which is structurally related to the target compound, is reviewed by N. Dighe et al. (2015). This review highlights the diverse biological activities of benzothiazepine derivatives, including their application as vasodilatory, tranquilizer, antidepressant, and antihypertensive agents, underscoring the significance of heterocyclic compounds in drug discovery and development.

Environmental and Safety Considerations

The occurrence and potential risks of novel brominated flame retardants (NBFRs) in indoor environments are critically reviewed by E. A. Zuiderveen et al. (2020). While the target compound is not a flame retardant, the review underscores the importance of understanding the environmental fate and toxicity of brominated compounds, which could inform safety assessments of related chemicals.

Mechanism of Action

Target of Action

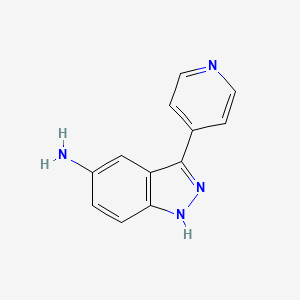

It is known that similar indazole derivatives have been reported to have a wide range of biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radio sensitizing properties . These compounds usually act on key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Mode of Action

Similar compounds, such as 7-azaindoles, can inhibit the activity of various proteases, which can lead to anticancer and antiviral effects .

Biochemical Pathways

It is known that similar compounds can act on signal transduction pathways that regulate cell growth and proliferation .

Result of Action

Similar compounds have been reported to inhibit the growth of tumor cells while reducing the effect on normal cells, thus increasing the selectivity to tumors and reducing the toxicity to normal tissues .

properties

IUPAC Name |

5-bromo-1-(4-methylphenyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)17-14(18)16/h2-8H,1H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLQTDDVAPZBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

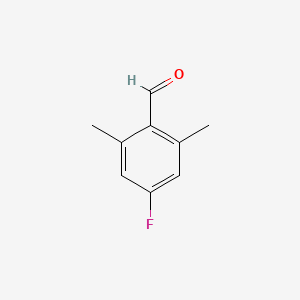

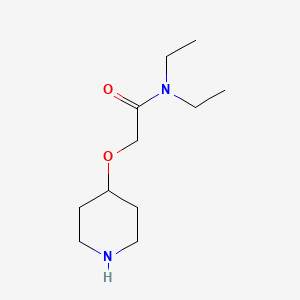

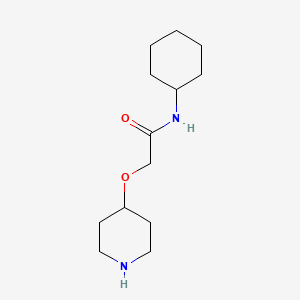

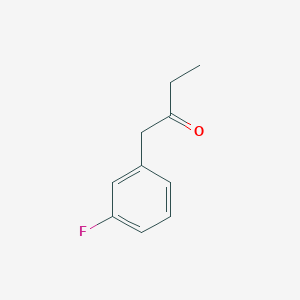

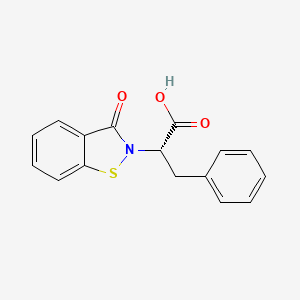

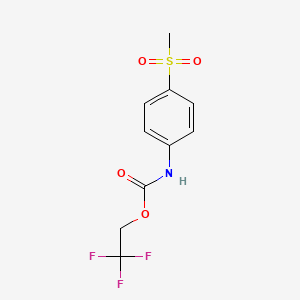

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)

![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)

![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)